molecular formula C8H15BrO3 B13799506 3-Methoxybutyl 2-bromopropanoate CAS No. 5434-48-0

3-Methoxybutyl 2-bromopropanoate

Cat. No.: B13799506
CAS No.: 5434-48-0
M. Wt: 239.11 g/mol
InChI Key: HGPKPMHJDZJVIY-UHFFFAOYSA-N
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Description

3-Methoxybutyl 2-bromopropanoate is an organic compound with the molecular formula C8H15BrO3 and a molecular weight of 239.11 g/mol . It is a brominated ester, which is often used as an intermediate in organic synthesis due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Methoxybutyl 2-bromopropanoate typically involves the esterification of 3-bromopropionic acid with 3-methoxybutanol. This reaction is catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid . The reaction conditions usually include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through a one-pot synthesis method. This involves the use of acetyl bromide as a raw material, which reacts with an alcohol solvent to generate hydrogen bromide in situ. The hydrogen bromide then reacts with an acrylate compound to form the desired bromopropionate ester . This method is efficient and minimizes the production of byproducts.

Chemical Reactions Analysis

Types of Reactions

3-Methoxybutyl 2-bromopropanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: The major products include various substituted esters depending on the nucleophile used.

    Reduction Reactions: The major products are the corresponding alcohols or alkanes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methoxybutyl 2-bromopropanoate involves its reactivity as a brominated ester. The bromine atom can be easily substituted by various nucleophiles, making it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions it undergoes, such as substitution or reduction.

Comparison with Similar Compounds

Similar Compounds

  • Methyl bromoacetate
  • Ethyl 2-bromopropanoate
  • tert-Butyl 2-bromopropanoate

Comparison

3-Methoxybutyl 2-bromopropanoate is unique due to its methoxybutyl group, which provides different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and the types of products formed in chemical reactions .

Properties

CAS No.

5434-48-0

Molecular Formula

C8H15BrO3

Molecular Weight

239.11 g/mol

IUPAC Name

3-methoxybutyl 2-bromopropanoate

InChI

InChI=1S/C8H15BrO3/c1-6(11-3)4-5-12-8(10)7(2)9/h6-7H,4-5H2,1-3H3

InChI Key

HGPKPMHJDZJVIY-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC(=O)C(C)Br)OC

Origin of Product

United States

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